molecular formula C8H18S2 B14736680 1,1-Bis(isopropylthio)ethane CAS No. 6496-97-5

1,1-Bis(isopropylthio)ethane

Cat. No.: B14736680
CAS No.: 6496-97-5
M. Wt: 178.4 g/mol
InChI Key: XCCGGSNCHLZULL-UHFFFAOYSA-N
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Description

1,1-Bis(isopropylthio)ethane is a thioether compound with the molecular formula C₈H₁₈S₂, featuring two isopropylthio (–S–CH(CH₃)₂) groups attached to a central ethane backbone. Thioethers like this are characterized by their sulfur-containing functional groups, which influence reactivity, solubility, and applications in organic synthesis and materials science.

Properties

CAS No.

6496-97-5

Molecular Formula

C8H18S2

Molecular Weight

178.4 g/mol

IUPAC Name

2-(1-propan-2-ylsulfanylethylsulfanyl)propane

InChI

InChI=1S/C8H18S2/c1-6(2)9-8(5)10-7(3)4/h6-8H,1-5H3

InChI Key

XCCGGSNCHLZULL-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC(C)SC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Bis(isopropylthio)ethane can be synthesized through several methods. One common approach involves the reaction of ethylene with isopropylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.

Industrial Production Methods

In industrial settings, the production of 1,1-Bis(isopropylthio)ethane may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(isopropylthio)ethane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be carried out using different reagents and conditions to obtain specific products.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic or basic conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of 1,1-Bis(isopropylthio)ethane can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This process converts the compound into its corresponding thiol derivatives.

    Substitution: Substitution reactions involve the replacement of one or both isopropylthio groups with other functional groups. Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions produce thiol derivatives. Substitution reactions can lead to the formation of various substituted ethane derivatives.

Scientific Research Applications

1,1-Bis(isopropylthio)ethane has several scientific research applications across different fields:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. It serves as a precursor for the synthesis of various sulfur-containing compounds.

    Biology: In biological research, 1,1-Bis(isopropylthio)ethane is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery.

    Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. Researchers investigate its ability to interact with specific biological targets and pathways, aiming to develop new drugs or treatments.

    Industry: In industrial applications, 1,1-Bis(isopropylthio)ethane is used as an intermediate in the production of specialty chemicals, agrochemicals, and materials. Its unique chemical properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 1,1-Bis(isopropylthio)ethane involves its interaction with specific molecular targets and pathways. The compound’s sulfur-containing groups play a crucial role in its reactivity and biological activity. It may interact with enzymes, proteins, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Molecular and Structural Comparison

The following table summarizes key structural and molecular differences between 1,1-bis(isopropylthio)ethane and its analogs:

Compound Molecular Formula Molecular Weight Substituents Key Features
1,1-Bis(isopropylthio)ethane C₈H₁₈S₂ ~178.3* Isopropylthio (–S–CH(CH₃)₂) Bulky alkyl groups, steric hindrance
1,1-Bis(ethylsulfanyl)ethane C₆H₁₄S₂ 150.30 Ethylthio (–S–CH₂CH₃) Smaller substituents, higher polarity
1,2-Bis(2-chloroethylthio)ethane C₆H₁₂Cl₂S₂ 219.20 Chloroethylthio (–S–CH₂CH₂Cl) Electronegative Cl atoms, high toxicity

*Estimated based on substituent contributions.

Key Observations :

  • Electron Effects : Chloroethylthio groups in 1,2-bis(2-chloroethylthio)ethane (Sesquimustard) enhance electrophilicity, making the compound highly reactive and toxic .

Physical and Chemical Properties

Property 1,1-Bis(isopropylthio)ethane 1,1-Bis(ethylsulfanyl)ethane 1,2-Bis(2-chloroethylthio)ethane
Boiling Point High* Moderate (~180–200°C) Very high (>250°C)
Solubility Low in polar solvents Moderate in ethers/acetone Low in water, soluble in lipids
Stability Oxidizes to sulfoxides Oxidizes slowly Degrades under basic conditions

*Inferred from bulkier substituents.

Research Findings :

  • Oxidation Sensitivity : Thioethers like 1,1-bis(ethylsulfanyl)ethane are prone to oxidation, forming sulfoxides or sulfones. The isopropyl variant likely follows similar pathways but with slower kinetics due to steric protection of sulfur atoms .
  • Thermal Stability : Chloroethylthio compounds (e.g., Sesquimustard) decompose exothermically, releasing toxic byproducts, whereas alkylthio analogs are more stable .

Key Insights :

  • Synthetic Utility : Ethylthio and isopropylthio ethanes may serve as ligands in metal coordination chemistry due to sulfur’s lone-pair electrons .
  • Hazard Considerations : Sesquimustard’s extreme toxicity underscores the importance of substituent choice; chloro groups drastically alter safety profiles compared to alkylthio groups .

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